molecular formula C23H17F2N3O2 B10930595 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10930595
M. Wt: 405.4 g/mol
InChI Key: PNEFKZZCSWRCLN-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives, which can be introduced via electrophilic aromatic substitution reactions.

    Addition of the nitrobenzyl group: This can be accomplished through nucleophilic substitution reactions using nitrobenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the fluorophenyl rings.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorophenyl groups in 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole imparts unique electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs

Properties

Molecular Formula

C23H17F2N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-4-methyl-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C23H17F2N3O2/c1-15-22(17-5-9-19(24)10-6-17)26-27(23(15)18-7-11-20(25)12-8-18)14-16-3-2-4-21(13-16)28(29)30/h2-13H,14H2,1H3

InChI Key

PNEFKZZCSWRCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

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